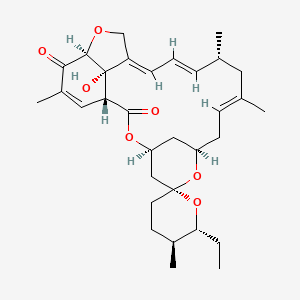

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

Übersicht

Beschreibung

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is particularly notable for its efficacy in controlling parasitic infections in animals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.

Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticidal Properties

Milbemycin B exhibits strong insecticidal activity against various agricultural pests. It is particularly effective against nematodes and insects due to its ability to disrupt their neuromuscular functions. Research has shown that milbemycins can be optimized for enhanced efficacy through genetic engineering of producing strains, leading to improved yields in agricultural settings .

Pest Management Strategies

The compound is utilized in integrated pest management (IPM) systems where it serves as a biological control agent. Its low toxicity to non-target species makes it an attractive alternative to conventional chemical pesticides, promoting sustainable agricultural practices .

Veterinary Medicine

Antiparasitic Treatments

Milbemycin B is widely used in veterinary medicine for the treatment and prevention of parasitic infections in dogs and cats. It is a key ingredient in formulations such as Milbemax®, which is effective against various endoparasites including roundworms and hookworms. Clinical studies have demonstrated its safety and efficacy when administered orally to dogs, with high rates of success in eliminating microfilariae of Dirofilaria repens .

Combination Therapies

The compound is often combined with other antiparasitic agents like praziquantel or afoxolaner to enhance its effectiveness against a broader spectrum of parasites. Studies indicate that these combinations not only improve efficacy but also maintain a favorable safety profile .

Pharmaceutical Research

Potential Antitumor Activity

Emerging research suggests that milbemycin B may possess antitumor properties. Preliminary studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further investigation is necessary to fully understand its mechanisms and potential therapeutic applications in oncology .

Formulation Development

Research into the formulation of milbemycin B has led to the development of innovative delivery systems that enhance its bioavailability and stability. These advancements are crucial for maximizing its therapeutic effects in both veterinary and potential human applications .

Case Studies

Wirkmechanismus

The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.

Vergleich Mit ähnlichen Verbindungen

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- can be compared to other milbemycins and macrocyclic lactones, such as:

Avermectins: Another class of macrocyclic lactones with similar anthelmintic properties.

Ivermectin: A well-known avermectin used to treat parasitic infections.

Selamectin: Another milbemycin derivative used in veterinary medicine.

The uniqueness of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- lies in its specific structural features and its potent activity against a broad spectrum of parasites.

Biologische Aktivität

Milbemycin B is a member of the milbemycin family, which are macrolide compounds primarily derived from the fermentation of Streptomyces hygroscopicus. These compounds exhibit significant biological activity, particularly in agricultural applications due to their insecticidal and acaricidal properties.

Chemical Structure and Properties

Milbemycin B possesses a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry of the compound, denoted as (6S,25R), is crucial for its interaction with biological targets.

Insecticidal and Acaricidal Effects

Milbemycin B has been extensively studied for its insecticidal properties. Research indicates that it is particularly effective against various agricultural pests, including:

- Carmine Spider Mite (Tetranychus cinnabarinus)

- Oriental Armyworm (Mythimna separata)

- Black Bean Aphid (Aphis fabae)

In a study evaluating the insecticidal activity of milbemycin analogues, it was found that milbemycin B exhibited low LC50 values against these pests, indicating high potency. For instance, the most effective analogues showed LC50 values as low as 0.070 mg/L against black bean aphids .

Milbemycins function through a unique mechanism that involves the modulation of neurotransmission in target pests. They act as agonists of glutamate-gated chloride channels (GluCl), leading to paralysis and death in susceptible species. This mode of action is particularly advantageous as it minimizes toxicity to non-target organisms, including mammals .

Case Study 1: Efficacy Against Arachnoid Pests

A comparative study assessed the efficacy of milbemycin B against various arachnoid pests. The results demonstrated that milbemycin B was significantly more effective than traditional pesticides, achieving over 90% mortality in treated populations within 72 hours at concentrations ranging from 0.1 to 1 mg/L .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of milbemycin B highlighted its low toxicity to beneficial insects and mammals. In field trials, milbemycin B showed minimal residual effects on non-target species, suggesting its potential for use in integrated pest management systems .

Data Table: Biological Activity Summary

| Target Pest | LC50 (mg/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Carmine Spider Mite | 0.250 | >90 | |

| Oriental Armyworm | 0.204 | >90 | |

| Black Bean Aphid | 0.070 | >90 |

Biosynthesis and Optimization

Recent advancements in the biosynthesis of milbemycins have focused on optimizing production strains to enhance yields. Studies have shown that manipulating precursor supply pathways can significantly increase the production of milbemycin compounds, including Milbemycin B. For example, overexpression of specific genes involved in acyl-CoA metabolism led to a notable increase in milbemycin titers .

Eigenschaften

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQXUKNLJUJRF-YRXAXKISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86691-97-6 | |

| Record name | Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.